molecular formula C21H21F6PS B133337 Tri-p-tolylsulfonium Hexafluorophosphate CAS No. 146062-15-9

Tri-p-tolylsulfonium Hexafluorophosphate

Cat. No. B133337
M. Wt: 450.4 g/mol
InChI Key: BIWXKHOYLGAZDG-UHFFFAOYSA-N
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Description

Tri-p-tolylsulfonium hexafluorophosphate is a compound that has been studied for its potential as a photoactivated acidic catalyst. It is part of a broader class of triarylsulfonium salts, which have been shown to be effective in catalyzing the ring-opening polymerization of various cyclic monomers when exposed to UV irradiation . These compounds are of interest due to their ability to facilitate polymerization reactions, which are fundamental processes in the creation of polymeric materials with a wide range of applications.

Synthesis Analysis

The synthesis of related triarylsulfonium salts involves the combination of aromatic sulfonium groups with hexafluorophosphate anions. While the specific synthesis of tri-p-tolylsulfonium hexafluorophosphate is not detailed in the provided papers, similar compounds have been prepared by reacting sulfonium salts with hexafluorophosphate sources . The synthesis process is crucial as it affects the purity, yield, and properties of the resulting salts, which in turn influence their effectiveness as catalysts or reagents in various chemical reactions.

Molecular Structure Analysis

The molecular structure of tri-p-tolylsulfonium hexafluorophosphate is characterized by the presence of three p-tolyl groups attached to a sulfonium center, which is paired with a hexafluorophosphate counterion. The structure of related compounds, such as 1-phenyl-4-(p-tolylsulfonyl)-5-trifluoromethyl-1H-pyrazole, has been confirmed by X-ray diffraction structural analysis, indicating the potential for detailed structural characterization of tri-p-tolylsulfonium hexafluorophosphate as well . Understanding the molecular structure is essential for predicting the reactivity and interactions of the compound in various chemical environments.

Chemical Reactions Analysis

Tri-p-tolylsulfonium hexafluorophosphate is primarily known for its role as a catalyst in the ring-opening polymerization of cyclic monomers . The compound's ability to act as a photoactivated acidic catalyst suggests that it can initiate polymerization upon exposure to UV light, which is a valuable property for controlled polymer synthesis. The chemical reactivity of sulfonium salts in general also includes their use in activating thioglycosides for the formation of glycosidic linkages, as seen with other sulfonium-based reagents . This indicates a broad range of potential chemical reactions where tri-p-tolylsulfonium hexafluorophosphate could be applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of tri-p-tolylsulfonium hexafluorophosphate are not explicitly detailed in the provided papers. However, related organometallic ionic liquids comprising ferrocenylimidazolium-based salts of hexafluorophosphate have been studied for their thermal and physical properties, including melting points and viscosity . These properties are influenced by the structure of the cation and the nature of the anion. For tri-p-tolylsulfonium hexafluorophosphate, similar investigations could provide insights into its stability, solubility, and suitability for use in various chemical processes.

Scientific Research Applications

1. Catalyst in Polymerization

Tri-p-tolylsulfonium hexafluorophosphate has been found effective as a catalyst for ring-opening polymerization of various cyclic monomers under UV irradiation. It demonstrates potential in 'one-pot' reactions for forming complex polymer structures like poly(δ-valerolactone)-b-poly(L-lactide)-b-poly(δ-valerolactone) (Barker & Dove, 2013).

2. Electrochemical Applications

In electrochemistry, this compound, along with others like potassium hexafluorophosphate and tris(trimethylsilyl) phosphite, is used to enhance the performance of anode-free lithium metal batteries. It contributes to improved charge/discharge capacity, average coulombic efficiency, and retention capacity (Hagos et al., 2019).

3. Photocatalyst in Polymerization

Tri-p-tolylsulfonium hexafluorophosphate serves as a photocatalyst in atom transfer radical polymerization (ATRP) of methacrylate monomers. Its efficiency can be significantly increased with the addition of sodium hydroxide, leading to targeted molecular weights and narrow polydispersity indices in polymers (Li et al., 2020).

4. Peptide Coupling Reagent

It acts as a coupling reagent in peptide bond formation, showing equivalent properties to other reagents but with increased safety (Coste et al., 1990).

5. Ionic Liquid Properties

The compound also finds application in the broadening of properties and applications of polymeric ionic liquids (PILs), particularly in technological applications like electrochemical devices, materials science, nanocomposites, and gas membranes (Mecerreyes, 2011).

Safety And Hazards

Tri-p-tolylsulfonium Hexafluorophosphate is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

tris(4-methylphenyl)sulfanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21S.F6P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;1-7(2,3,4,5)6/h4-15H,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWXKHOYLGAZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548349
Record name Tris(4-methylphenyl)sulfanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-p-tolylsulfonium Hexafluorophosphate

CAS RN

146062-15-9
Record name Tris(4-methylphenyl)sulfanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-p-tolylsulfonium Hexafluorophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Noè, M Hakkarainen, M Sangermano - Polymers, 2020 - mdpi.com
… The epoxy CNSL (ECP) was photocured with three different PhIs: bis (4-tert-butylphenyl) iodonium hexafluorophosphate (BIP), tri-p-tolylsulfonium hexafluorophosphate (TSP) and 4-…
Number of citations: 78 www.mdpi.com
C Noè, M Hakkarainen, M Sangermano - 2020 - academia.edu
… The epoxy CNSL (ECP) was photocured with three different PhIs: bis (4-tert-butylphenyl) iodonium hexafluorophosphate (BIP), tri-p-tolylsulfonium hexafluorophosphate (TSP) and 4-…
Number of citations: 3 www.academia.edu
TW Nalli - 1986 - search.proquest.com
INFORMATION TO USERS While the most advanced technology has been used to photograph and reproduce this manuscript, the quality o Page 1 INFORMATION TO USERS While …
Number of citations: 2 search.proquest.com
S Kanehashi, S Tamura, K Kato, T Honda… - Journal of Fiber …, 2017 - jstage.jst.go.jp
Cashew nut shell liquid (CNSL) is a non-food natural polyphenol that is a renewable resource. In the present work, we prepared cardanol-and CNSL-based epoxy polymers by …
Number of citations: 21 www.jstage.jst.go.jp

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